molecular formula C18H22N4S2 B3441647 N'-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-N,N-diethyl-1,4-benzenediamine

N'-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-N,N-diethyl-1,4-benzenediamine

Cat. No. B3441647
M. Wt: 358.5 g/mol
InChI Key: HEZIMVKQSJBIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-N,N-diethyl-1,4-benzenediamine, commonly known as MTT, is a yellow-colored compound that has been widely used in scientific research. MTT is a tetrazolium salt that is used to measure the viability of cells in various biological assays. It is a water-soluble compound that can easily penetrate cell membranes and react with cellular enzymes to form a purple-colored formazan product.

Mechanism of Action

The mechanism of action of MTT involves the reduction of the tetrazolium salt to form a purple-colored formazan product. The reduction of MTT is catalyzed by cellular enzymes such as dehydrogenases, which are present in viable cells. The formazan product is insoluble in water and is trapped inside cells, making it a reliable indicator of cell viability.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect the biochemical and physiological functions of cells. It is a reliable indicator of cell viability that does not interfere with cellular processes such as DNA synthesis and protein expression. MTT is also stable under a wide range of pH and temperature conditions, making it suitable for use in various biological assays.

Advantages and Limitations for Lab Experiments

The advantages of using MTT in lab experiments include its high sensitivity, low cost, and ease of use. MTT is also compatible with a wide range of cell types and can be used in both adherent and non-adherent cells. However, MTT has some limitations, including its inability to distinguish between viable and non-viable cells in the presence of certain compounds such as reducing agents and metal ions. Additionally, MTT can be affected by the metabolic state of cells, making it unsuitable for use in certain experimental conditions.

Future Directions

There are several future directions for the use of MTT in scientific research. One potential direction is the development of new tetrazolium salts that have improved sensitivity and specificity for measuring cell viability. Another direction is the use of MTT in high-throughput screening assays to identify new drugs and compounds that can be used to treat various diseases. Additionally, MTT can be used in combination with other assays to provide a more comprehensive understanding of cellular processes and functions.

Scientific Research Applications

MTT is widely used in scientific research to measure the viability of cells in various biological assays. It is commonly used in cell proliferation and cytotoxicity assays to determine the effect of drugs, chemicals, and other compounds on cell growth and survival. MTT is also used in cell migration and invasion assays to study the effect of compounds on cell motility and metastasis. Additionally, MTT is used in enzyme activity assays to measure the activity of various enzymes in biological systems.

properties

IUPAC Name

1-N-[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]-4-N,4-N-diethylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4S2/c1-5-22(6-2)15-9-7-14(8-10-15)20-18-21-16(11-23-18)17-12(3)19-13(4)24-17/h7-11H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZIMVKQSJBIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-N,N-diethyl-1,4-benzenediamine
Reactant of Route 2
Reactant of Route 2
N'-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-N,N-diethyl-1,4-benzenediamine
Reactant of Route 3
Reactant of Route 3
N'-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-N,N-diethyl-1,4-benzenediamine
Reactant of Route 4
Reactant of Route 4
N'-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-N,N-diethyl-1,4-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.